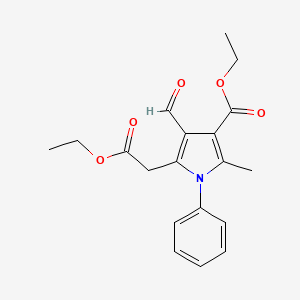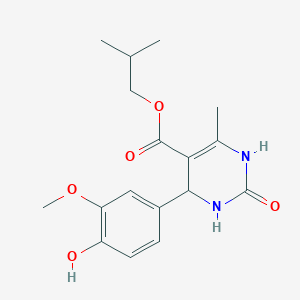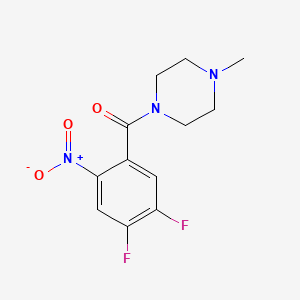
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as ethoxy, formyl, and carboxylate. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde to form the pyrrole ring. This is followed by the introduction of the ethoxy and formyl groups through subsequent reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is ethyl 5-(2-ethoxy-2-oxoethyl)-4-carboxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate.
Reduction: The major product is ethyl 5-(2-ethoxy-2-oxoethyl)-4-hydroxymethyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate.
Substitution: The products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can be compared with other esters and pyrrole derivatives:
Ethyl acetate: A simpler ester with different chemical properties.
Methyl butyrate: Another ester with a distinct structure and applications.
Ethyl benzoate: An aromatic ester with different reactivity.
These comparisons highlight the unique structural features and reactivity of ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C19H21NO5 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
ethyl 5-(2-ethoxy-2-oxoethyl)-4-formyl-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C19H21NO5/c1-4-24-17(22)11-16-15(12-21)18(19(23)25-5-2)13(3)20(16)14-9-7-6-8-10-14/h6-10,12H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
AOAUFDGPGVYPPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)

![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)

